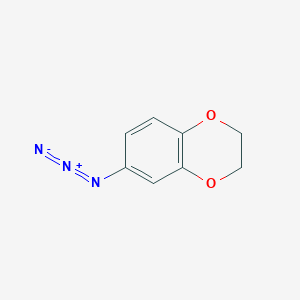amine CAS No. 1211536-20-7](/img/no-structure.png)
[(5-tert-butylpyridin-2-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butylpyridin-2-yl)methyl](methyl)amine, also known as 5-TBPM, is a widely used chemical compound that has numerous applications in scientific research. It is a white crystalline solid with a molecular weight of 169.22 g/mol and a chemical formula of C10H17N. It is a tertiary amine with a pyridine ring and a methyl group attached to the nitrogen atom. 5-TBPM is a versatile compound that can be used for a variety of purposes in the lab, including synthesis, reaction catalysis, and biochemistry.
Applications De Recherche Scientifique
[(5-tert-butylpyridin-2-yl)methyl](methyl)amine is a versatile compound that can be used for a variety of purposes in the lab. It is commonly used as a catalyst in organic synthesis, as it can facilitate the formation of carbon-carbon bonds. [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is also used in biochemistry research, as it can be used to study the structure and function of proteins. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine can be used in the synthesis of other compounds, such as peptides and nucleotides.
Mécanisme D'action
The mechanism of action of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is not fully understood. However, it is believed that the pyridine ring of the molecule can act as a Lewis acid, allowing it to facilitate the formation of carbon-carbon bonds. Additionally, the methyl group attached to the nitrogen atom can act as a nucleophile, allowing it to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine are not well understood. However, it has been shown to have some effect on the activity of enzymes, such as the enzyme glutathione-S-transferase. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine has been shown to have some effect on the expression of genes, such as the gene for the transcription factor NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in the lab is its versatility. It can be used for a variety of purposes, including synthesis, reaction catalysis, and biochemistry. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is relatively inexpensive and easy to obtain. However, there are some limitations to using [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in the lab. For example, it can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. Additionally, [(5-tert-butylpyridin-2-yl)methyl](methyl)amine can be difficult to store, as it is sensitive to light and air.
Orientations Futures
There are numerous potential future directions for [(5-tert-butylpyridin-2-yl)methyl](methyl)amine research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine in drug development and other fields. Finally, further research could be conducted to explore the potential toxicity of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine and to develop strategies for safe handling and storage of the compound.
Méthodes De Synthèse
The synthesis of [(5-tert-butylpyridin-2-yl)methyl](methyl)amine is a simple reaction between tert-butylpyridin-2-ylmethanol and methyl amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at room temperature and produces a white crystalline solid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(5-tert-butylpyridin-2-yl)methyl](methyl)amine involves the reaction of 5-tert-butyl-2-bromomethylpyridine with methylamine.", "Starting Materials": [ "5-tert-butyl-2-bromomethylpyridine", "Methylamine" ], "Reaction": [ "Add 5-tert-butyl-2-bromomethylpyridine to a reaction flask", "Add anhydrous tetrahydrofuran (THF) to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add methylamine dropwise to the reaction flask and stir the mixture at room temperature for 24 hours", "Quench the reaction by adding water to the reaction flask", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Numéro CAS |
1211536-20-7 |
Nom du produit |
[(5-tert-butylpyridin-2-yl)methyl](methyl)amine |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





